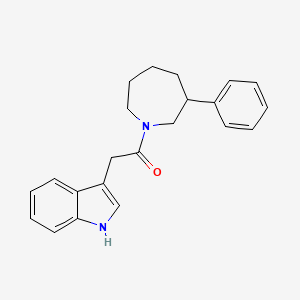
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound that features an indole moiety and an azepane ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A common route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the indole and azepane moieties, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to improve reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: Substitution reactions might occur at the aromatic rings or the azepane nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Products might include oxidized indole derivatives.
Reduction: Reduced forms of the compound, such as alcohol derivatives.
Substitution: Various substituted indole or azepane derivatives.
科学的研究の応用
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and azepane structures might interact with:
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways within cells.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-1-(3-phenylpiperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane.
2-(1H-indol-3-yl)-1-(3-phenylmorpholin-1-yl)ethanone: Contains a morpholine ring.
Uniqueness
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is unique due to the presence of the azepane ring, which might confer different biological activities or chemical reactivity compared to its analogs.
生物活性
2-(1H-Indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O
- Molecular Weight : 284.36 g/mol
- CAS Number : Not widely documented but related compounds exist.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential as an inhibitor of specific enzymes involved in neurochemical pathways.
Neurotransmitter Modulation
Research indicates that indole derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The azepane moiety may enhance binding affinity due to conformational flexibility, allowing better interaction with receptor sites.
Enzyme Inhibition
Studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.
Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Antidepressant Activity
A study on a structurally similar compound demonstrated significant antidepressant effects in rodent models. The mechanism was linked to serotonin reuptake inhibition and enhanced neurogenesis in the hippocampus, suggesting that this compound may exhibit similar properties.
Case Study 2: Neuroprotection
Research involving indole derivatives highlighted their neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to modulate antioxidant enzyme activity could be a critical factor in preventing neurodegenerative diseases.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of indole-based compounds indicated a reduction in inflammatory markers in vitro. This suggests that this compound may also possess therapeutic potential in treating inflammatory conditions.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUHOWGFKMCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














